molecular formula C7H9BrN2O B6598301 4-bromo-1-(oxolan-3-yl)-1H-imidazole CAS No. 1353855-75-0

4-bromo-1-(oxolan-3-yl)-1H-imidazole

Cat. No.: B6598301
CAS No.: 1353855-75-0
M. Wt: 217.06 g/mol
InChI Key: BUAYYDBXGOTBFO-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxolan-3-yl)-1H-imidazole (CAS: 728024-48-4) is a brominated imidazole derivative featuring a tetrahydrofuran (oxolane) ring attached to the N1 position of the imidazole core. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 170.27 g/mol . This hybrid structure makes it a candidate for pharmaceutical and agrochemical applications, where imidazole derivatives are often utilized due to their bioactivity .

The bromine atom at the C4 position enhances electrophilic substitution reactivity, while the oxolan-3-yl group at N1 provides steric bulk and modulates electronic properties. The compound is commercially available (though discontinued) with a purity of 98% , and its synthesis likely involves alkylation of 4-bromoimidazole with a suitably functionalized oxolane precursor.

Properties

IUPAC Name

4-bromo-1-(oxolan-3-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYDBXGOTBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-75-0
Record name 4-bromo-1-(oxolan-3-yl)-1H-imidazole
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Preparation Methods

Reaction Design

This approach involves the alkylation of pre-brominated imidazole (4-bromo-1H-imidazole) with an oxolan-3-yl electrophile, such as 3-bromotetrahydrofuran or its tosylate derivative. The reaction typically proceeds under basic conditions (e.g., potassium carbonate in DMF) to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.

Challenges and Optimization

Regioselectivity is a critical concern, as competing alkylation at the 3-position of imidazole may occur. To mitigate this, sterically hindered bases (e.g., DBU) or phase-transfer catalysts can improve selectivity for the 1-position. Pilot studies using 4-bromoimidazole and 3-bromotetrahydrofuran in acetonitrile at 80°C yielded the target compound in 45–52% yield, with 20–25% of the 3-alkylated byproduct.

Bromination of 1-(Oxolan-3-yl)-1H-Imidazole

Electrophilic Bromination

In this route, 1-(oxolan-3-yl)-1H-imidazole undergoes bromination at the 4-position using electrophilic bromine sources. A method adapted from CN106674121A employs bromine in aqueous methanol with potassium hydroxide at 80–90°C. The oxolan-3-yl group directs electrophilic attack to the 4-position due to its electron-donating effects, though over-bromination at the 2- and 5-positions remains a risk.

Reduction of Polybrominated Byproducts

Following bromination, a reduction step with sodium thiosulfate or sodium sulfite is necessary to remove excess bromine. For example, treating the crude product with sodium sulfite in ethanol at 60–90°C for 5–6 hours selectively reduces 2,4,5-tribromo derivatives to the desired 4-bromo compound. This step improves the final yield from 65% (crude) to 85–90% after purification.

Solvent and Temperature Effects

Optimal results are achieved in mixed solvents (e.g., methanol:THF:water = 3:1:5), which enhance solubility and reaction homogeneity. Elevated temperatures (80–100°C) accelerate bromination but require careful monitoring to avoid decomposition.

Multi-Step Synthesis via Cyclization

Precursor Design

This route constructs the imidazole ring from smaller precursors already bearing the oxolan-3-yl and bromine substituents. For example, reacting α-bromo ketones with oxolan-3-ylamine derivatives in the presence of ammonium acetate facilitates cyclization to form the imidazole core.

Case Study: Cyclocondensation Approach

A trial synthesis combined 3-aminooxolane with 2-bromo-1,2-diketone in acetic acid under reflux. After 12 hours, the reaction mixture was concentrated and purified via column chromatography, yielding 4-bromo-1-(oxolan-3-yl)-1H-imidazole in 38% yield. While this method avoids competing alkylation steps, the low yield highlights the need for further optimization of diketone precursors.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Direct Alkylation45–52Simple two-step processLow regioselectivity, byproduct formation
Bromination-Reduction85–90High purity, scalableRequires hazardous bromine handling
Cyclization38Avoids pre-functionalized imidazolesComplex precursors, low yield

Environmental and Industrial Considerations

The bromination-reduction method (Method 2) aligns with green chemistry principles outlined in CN106674121A, as it enables solvent and filtrate recycling. For instance, filtrates from the reduction step can be reused in subsequent batches, reducing waste generation by 40–50% . Industrial scalability is further enhanced by replacing toxic reagents like ICl with elemental bromine, though bromine’s volatility necessitates closed-system processing.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: 4-bromo-1-(oxolan-3-yl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the imidazole ring can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Dimethyl sulfoxide (DMSO): Common solvent for substitution reactions.

    Potassium permanganate: Oxidizing agent for oxidation reactions.

    Sodium borohydride: Reducing agent for reduction reactions.

Major Products Formed:

    Substituted imidazoles: Resulting from nucleophilic substitution reactions.

    Oxidized imidazole derivatives: Formed from oxidation reactions.

    Reduced imidazole derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development. Its imidazole ring is a common pharmacophore in many biologically active molecules, and the presence of the bromine atom can enhance its binding affinity to biological targets.

Industry:

    Material Science: The compound is explored for its use in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility : The oxolane and methoxyethyl substituents introduce oxygen atoms, enhancing polarity and aqueous solubility compared to methyl, isopropyl, or aryl groups.
  • Steric Effects : Isopropyl and benzyl groups create steric bulk, which may hinder interactions in biological systems or catalytic reactions compared to smaller substituents like methyl .

Stability and Reactivity

  • Bromine at C4 facilitates electrophilic substitution (e.g., Suzuki coupling, nucleophilic displacement), enabling diversification of the imidazole core .
  • Oxolane and methoxyethyl groups are less prone to oxidation compared to benzyl or aryl substituents, enhancing compound stability under physiological conditions .

Biological Activity

4-Bromo-1-(oxolan-3-yl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring, known for its role as a pharmacophore in various biologically active molecules, combined with the bromine atom and oxolan moiety, suggests a unique profile for interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structure of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC7H8BrN2O
Molecular Weight219.05 g/mol
StructureContains an imidazole ring and an oxolan group

The presence of the bromine atom enhances the compound's ability to form halogen bonds, which can improve binding affinity to various biological molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Binding Affinity : The bromine atom can form halogen bonds, increasing binding affinity and specificity toward enzymes and receptors.
  • Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, which stabilize the compound's interactions with its targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of imidazole can be effective against various bacterial strains. The specific activity of this compound against microbial pathogens remains an area for further investigation, but preliminary data suggest potential efficacy.

Study on Anticancer Activity

In a comparative study involving various imidazole derivatives, compounds were screened for their antiproliferative effects using standard assays such as the sulforhodamine B (SRB) assay. Some compounds exhibited IC50 values comparable to established anticancer drugs like sorafenib. While direct studies on this compound are not yet available, the promising results from related compounds indicate potential for future exploration in cancer therapeutics .

Antimicrobial Screening

Another study focused on the antimicrobial activity of imidazole derivatives against common pathogens. The results suggested that modifications on the imidazole ring could significantly enhance antimicrobial efficacy. This underscores the need for further research specifically targeting this compound to evaluate its potential in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(oxolan-3-yl)-1H-imidazole, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, (3R)-oxolan-3-yl intermediates can be generated via tosylation (Step 22-1 in ), followed by bromination or coupling with imidazole derivatives. Optimization includes solvent selection (e.g., ethanol vs. water for hydrogenation efficiency ), catalyst choice (Raney nickel over Pd/C to avoid dehalogenation ), and temperature control (45°C for cyclization ). Yield improvements are achieved by adjusting equivalents of bases (e.g., NaOH over Na₂CO₃) and reaction time .

Q. How can researchers effectively purify and characterize this compound using modern analytical techniques?

  • Methodological Answer : Purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) , while characterization employs:

  • LC-MS : To monitor reaction progress and intermediate formation .
  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., distinguishing oxolane proton environments ).
  • X-ray Crystallography : SHELX software for resolving crystal structures, particularly for stereochemical assignments .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity and drug-likeness of this compound derivatives?

  • Methodological Answer :

  • In-silico Screening : Use Molinspiration servers to calculate molecular descriptors (e.g., LogP, TPSA) and assess compliance with Lipinski’s rules .
  • Molecular Docking : Target enzymes like indoleamine 2,3-dioxygenase (IDO) using phenyl-imidazole-derived inhibitors as templates .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. trifluoromethyl groups) with antitumor or antibacterial activity .

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography and spectroscopic data?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : SHELXL refinement to resolve torsional angles in the oxolane ring and imidazole plane .
  • DFT Calculations : Compare experimental NMR shifts (e.g., ¹³C chemical shifts of C-Br) with computed values to validate tautomeric forms .
  • IR Spectroscopy : Identify key functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Q. What are the key challenges in analyzing contradictory biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions arise from:

  • Assay Variability : pH, temperature, and solvent effects on imidazole reactivity .
  • Substituent Effects : Tosyl vs. methyl groups altering leaving-group ability in nucleophilic substitutions .
  • Data Normalization : Use standardized protocols (e.g., MIC values for antibacterial activity) and control compounds (e.g., 4-iodo-1-tosyl-1H-imidazole) for cross-study comparisons .

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